molecular formula C19H19ClF2N2O2 B5725746 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-ethoxyphenyl)piperazine

1-(2-chloro-4,5-difluorobenzoyl)-4-(2-ethoxyphenyl)piperazine

Cat. No. B5725746
M. Wt: 380.8 g/mol
InChI Key: ODHWGVJMNHJXHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-4,5-difluorobenzoyl)-4-(2-ethoxyphenyl)piperazine, also known as CEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

1-(2-chloro-4,5-difluorobenzoyl)-4-(2-ethoxyphenyl)piperazine acts as a selective antagonist of dopamine D2 receptors and a partial agonist of serotonin 5-HT1A receptors. By modulating the activity of these receptors, 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-ethoxyphenyl)piperazine can affect various physiological and biochemical processes, including neurotransmitter release, neuronal excitability, and gene expression.
Biochemical and Physiological Effects:
1-(2-chloro-4,5-difluorobenzoyl)-4-(2-ethoxyphenyl)piperazine has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine and serotonin signaling, the regulation of gene expression, and the modulation of neuronal excitability. 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-ethoxyphenyl)piperazine has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-ethoxyphenyl)piperazine in lab experiments is its high selectivity for dopamine and serotonin receptors, which allows for the precise modulation of these signaling pathways. However, one limitation of using 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-ethoxyphenyl)piperazine is its low solubility in water, which can make it challenging to work with in some experimental settings.

Future Directions

There are several future directions for research on 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-ethoxyphenyl)piperazine, including the development of new drugs based on its structure, the investigation of its potential therapeutic effects in various disease models, and the study of its mechanism of action at the molecular level. Additionally, further research is needed to explore the potential applications of 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-ethoxyphenyl)piperazine in other fields of research, such as cancer biology and immunology.

Synthesis Methods

1-(2-chloro-4,5-difluorobenzoyl)-4-(2-ethoxyphenyl)piperazine is synthesized through a multi-step process that involves the reaction of 2-chloro-4,5-difluorobenzoic acid with 2-ethoxyaniline to form an intermediate product, which is then reacted with piperazine to yield 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-ethoxyphenyl)piperazine. The synthesis of 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-ethoxyphenyl)piperazine is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.

Scientific Research Applications

1-(2-chloro-4,5-difluorobenzoyl)-4-(2-ethoxyphenyl)piperazine has been studied extensively for its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-ethoxyphenyl)piperazine has been shown to modulate the activity of dopamine receptors, which play a crucial role in the regulation of reward and motivation. 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-ethoxyphenyl)piperazine has also been investigated for its potential use as an antidepressant and anxiolytic agent due to its ability to modulate the activity of serotonin receptors.
In pharmacology, 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-ethoxyphenyl)piperazine has been studied for its potential use as a lead compound for the development of new drugs targeting various receptors, including dopamine and serotonin receptors. 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-ethoxyphenyl)piperazine has also been investigated for its potential use as a tool compound for the study of receptor-ligand interactions.

properties

IUPAC Name

(2-chloro-4,5-difluorophenyl)-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClF2N2O2/c1-2-26-18-6-4-3-5-17(18)23-7-9-24(10-8-23)19(25)13-11-15(21)16(22)12-14(13)20/h3-6,11-12H,2,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHWGVJMNHJXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(C=C3Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-4,5-difluorophenyl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone

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